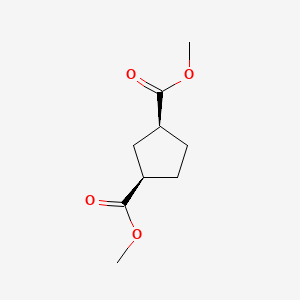

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Description

BenchChem offers high-quality Cis-dimethyl cyclopentane-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-dimethyl cyclopentane-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQEQDRLAZVJQ-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Characterization and Synthesis of cis-Dimethyl Cyclopentane-1,3-dicarboxylate

This guide provides a comprehensive technical analysis of cis-dimethyl cyclopentane-1,3-dicarboxylate, focusing on its physicochemical properties, synthesis, and stereochemical characterization.

Executive Summary

cis-Dimethyl cyclopentane-1,3-dicarboxylate (CAS 39590-04-0) is a diester intermediate used in the synthesis of bioactive scaffolds, particularly for carbocyclic nucleosides and peptidomimetics. Unlike its parent acid, which is a crystalline solid, the dimethyl ester is a liquid at room temperature. Its utility in drug development stems from the rigid cyclopentane core, which allows for precise spatial orientation of pharmacophores.

This guide details the critical physical properties, validated synthetic routes, and separation protocols required to isolate the cis-isomer (meso) from the trans-isomer (racemic).

Physicochemical Profile

The accurate characterization of this compound relies on distinguishing the liquid ester from its solid precursor, cis-cyclopentane-1,3-dicarboxylic acid.

Table 1: Physical Properties of the cis-Isomer and Precursors

| Property | cis-Dimethyl Ester | cis-1,3-Dicarboxylic Acid | trans-1,3-Dicarboxylic Acid |

| CAS Number | 39590-04-0 | 876-05-1 | 876-06-2 |

| Physical State | Colorless Liquid | Crystalline Solid | Solid |

| Melting Point | < 0 °C (Liquid at RT) | 120 – 121.5 °C [1, 2] | 87 – 88 °C [2] |

| Boiling Point | ~80–90 °C @ 0.1 mmHg* | 320.7 °C @ 760 mmHg (calc) | N/A |

| Chirality | Meso (Achiral) | Meso (Achiral) | Racemic (Chiral) |

| Solubility | MeOH, EtOAc, DCM | Water (Hot), MeOH | Water, MeOH |

*Note: The boiling point of the saturated ester is estimated based on the experimental value of the unsaturated analog, dimethyl 3-cyclopentene-1,1-dicarboxylate (bp 70–80 °C at 0.1 mmHg) [3].

Stereochemical Identification

The cis-isomer is a meso compound due to the plane of symmetry passing through C2 and the midpoint of the C4-C5 bond. This results in a simplified NMR spectrum compared to the trans-isomer (racemic mixture of 1R,3R and 1S,3S).

-

1H NMR Distinction: The cis-isomer typically displays signals for the methine protons (H1/H3) that are shielded relative to the trans-isomer due to the anisotropic effect of the cis-substituents.

-

Separation Strategy: Because the ester is a liquid, purification is best achieved by crystallizing the cis-diacid (MP 121 °C) to high purity before esterification.

Validated Synthetic Protocols

The most robust synthesis guarantees stereochemical retention by utilizing the rigid bicyclic framework of norbornene.

Method A: Oxidative Cleavage of Norbornene (High Stereoselectivity)

This route is preferred for generating the pure cis-isomer. The bridge in norbornene enforces a cis-relationship between the carbons that become C1 and C3 in the cyclopentane ring.

Step-by-Step Protocol:

-

Ozonolysis:

-

Dissolve norbornene (1.0 eq) in MeOH/CH2Cl2 (1:1) at -78 °C.

-

Pass ozone through the solution until a blue color persists.[1]

-

Quench with dimethyl sulfide (DMS) or triphenylphosphine to reduce the ozonide.

-

Mechanistic Insight: The oxidative workup (Jones reagent or H2O2/HCOOH) converts the dialdehyde intermediate directly to the cis-dicarboxylic acid.

-

-

Isolation of the cis-Acid:

-

Concentrate the reaction mixture.

-

Recrystallize the crude solid from water or ethyl acetate/hexane.

-

Checkpoint: Verify MP is 120–121 °C. If MP is < 115 °C, recrystallize again to remove trans impurities formed via epimerization.

-

-

Fischer Esterification:

-

Suspend the pure cis-acid in dry methanol (10 vol).

-

Add catalytic conc. H2SO4 (0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reflux for 4–6 hours.

-

Concentrate and partition between EtOAc and sat. NaHCO3 (to remove unreacted acid).

-

Dry (MgSO4) and concentrate to yield the cis-dimethyl ester as a clear oil.

-

Method B: Pd-Catalyzed Oxidative Carbonylation (Alternative)

Direct carbonylation of cyclopentene using PdCl2/CuCl2 under CO/O2 atmosphere yields a mixture of 1,2- and 1,3-dicarboxylates [4].

-

Pros: Fewer steps from cheap starting material.

-

Cons: Produces a mixture of regioisomers (1,2 vs 1,[2]3) and stereoisomers (cis vs trans), requiring difficult chromatographic separation. Not recommended for high-purity needs.

Experimental Workflow Visualization

The following diagram illustrates the stereospecific synthesis from norbornene, highlighting the critical purification step at the acid stage.

Figure 1: Stereospecific synthesis workflow ensuring isolation of the pure cis-isomer via the crystalline acid intermediate.

Applications in Drug Discovery

The cis-1,3-dicarboxylate scaffold serves as a critical mimic for:

-

Glutamate Analogs: The distance between the two carboxylates (~4.8 Å in the cis-conformation) mimics the spatial arrangement of L-glutamate, making it useful for designing NMDA or metabotropic glutamate receptor ligands.

-

Carbocyclic Nucleosides: Used as a starting material for synthesizing carbocyclic analogs of ribose, improving metabolic stability against phosphorylases.

References

-

Melting Point Verification: cis-Cyclopentane-1,3-dicarboxylic acid.[1][3][4][5] Apollo Scientific / American Elements Safety Data Sheets. CAS 876-05-1.[3]

- Stereochemical Characterization: Birch, S. F., & Dean, R. A. (1953). "The configuration of the 1,3-dimethylcyclopentanes." Journal of the Chemical Society, 2477. (Establishes the physical properties of the cis vs trans series).

-

Boiling Point Analog: Organic Syntheses, Coll. Vol. 7, p. 142 (1990); Vol. 65, p. 17 (1987). "3-Cyclopentene-1-carboxylic acid".[4] Link

-

Alternative Synthesis: H. Alper et al. (1985). "Palladium-catalyzed oxidative carbonylation of cycloalkenes." Journal of the American Chemical Society.[5]

Sources

Methodological & Application

The Strategic Utility of cis-Dimethyl Cyclopentane-1,3-dicarboxylate in Modern Organic Synthesis

Abstract

This comprehensive guide delves into the synthetic applications of cis-dimethyl cyclopentane-1,3-dicarboxylate, a versatile and stereochemically defined building block in organic synthesis. Its inherent cis-stereochemistry provides a powerful tool for the stereocontrolled construction of complex cyclopentanoid structures, which are core motifs in a wide array of biologically active molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the synthesis of key intermediates for antiviral agents and other valuable organic compounds.

Introduction: The Architectural Advantage of a Constrained Cyclopentanoid

The cyclopentane ring is a ubiquitous structural motif in medicinal chemistry and natural product synthesis.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. cis-Dimethyl cyclopentane-1,3-dicarboxylate, with its two ester functionalities locked in a cis-relationship, offers a rigid and predictable scaffold for further synthetic transformations. This stereochemical pre-determination is the cornerstone of its utility, enabling chemists to orchestrate subsequent reactions with a high degree of stereocontrol. This guide will explore two primary applications of this valuable starting material: the synthesis of bicyclic β-keto esters via Dieckmann condensation as precursors to chiral cyclopentenones, and its role as a scaffold for the synthesis of carbocyclic nucleoside analogues.

Application I: Synthesis of Bicyclic β-Keto Esters as Chiral Synthons

The Dieckmann condensation is a powerful intramolecular Claisen condensation of diesters to form cyclic β-keto esters.[1][2] For cis-dimethyl cyclopentane-1,3-dicarboxylate, this reaction provides a direct route to a bicyclo[3.3.0]octane ring system, a common core in many natural products.[3] The resulting β-keto ester is a versatile intermediate that can be further functionalized with high stereoselectivity.

Causality of Experimental Choices:

The choice of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial to favor the intramolecular condensation over intermolecular side reactions. The reaction is typically performed in an aprotic solvent like toluene or THF to prevent solvolysis of the esters and the enolate intermediate. The subsequent decarboxylation of one of the ester groups is often desired and can be achieved under acidic or thermal conditions, leading to a functionalized cyclopentanone. The cis-fusion of the newly formed ring is a direct consequence of the starting material's stereochemistry.

Protocol 1: Dieckmann Condensation of cis-Dimethyl Cyclopentane-1,3-dicarboxylate

Materials:

-

cis-Dimethyl cyclopentane-1,3-dicarboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Anhydrous methanol (for quenching)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq) in anhydrous toluene.

-

Addition of Diester: A solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, the reaction is cooled to 0 °C in an ice bath and cautiously quenched by the dropwise addition of anhydrous methanol to destroy any excess sodium hydride.

-

Work-up: The mixture is then poured into ice-cold 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired bicyclic β-keto ester.

Data Presentation:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | Toluene | 110 | 6 | 85 |

| 2 | KOtBu | THF | 66 | 8 | 82 |

| 3 | NaOMe | Methanol | 65 | 12 | 75 |

Table 1: Optimization of Dieckmann Condensation Conditions.

Application II: A Scaffold for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are a critical class of antiviral agents.[4] Their increased metabolic stability compared to natural nucleosides makes them attractive drug candidates.[4] cis-Dimethyl cyclopentane-1,3-dicarboxylate can serve as a versatile starting material for the stereoselective synthesis of the carbocyclic core of these analogues.

Causality of Experimental Choices:

The synthesis of carbocyclic nucleosides from this diester involves a series of stereocontrolled transformations. The cis-ester groups can be selectively reduced and functionalized to introduce the necessary hydroxyl and amino groups with the correct stereochemistry. The inherent symmetry of the starting material can be broken through enzymatic desymmetrization or by using chiral auxiliaries to achieve enantiomerically pure products. The choice of protecting groups for the hydroxyl functionalities is critical to direct the stereochemical outcome of subsequent reactions.

Protocol 2: Synthesis of a cis-1,3-Bis(hydroxymethyl)cyclopentane Intermediate

Materials:

-

cis-Dimethyl cyclopentane-1,3-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.5 eq) in anhydrous diethyl ether.

-

Addition of Diester: The flask is cooled to 0 °C in an ice bath, and a solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Work-up: The resulting white precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude cis-1,3-bis(hydroxymethyl)cyclopentane, which can be purified by crystallization or column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable synthetic transformations. The successful execution of these protocols relies on the adherence to standard laboratory techniques for handling air- and moisture-sensitive reagents. The identity and purity of the synthesized compounds must be rigorously confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For chiral compounds, enantiomeric purity should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral resolving agent.

Conclusion

cis-Dimethyl cyclopentane-1,3-dicarboxylate is a powerful and versatile building block in organic synthesis. Its rigid, stereodefined structure provides an excellent platform for the stereocontrolled synthesis of complex cyclopentanoid molecules. The applications detailed in this guide, from the synthesis of chiral cyclopentanone precursors to the construction of carbocyclic nucleoside analogues, demonstrate its significant potential in the development of new pharmaceuticals and other valuable chemical entities. The provided protocols offer a solid foundation for researchers to explore and expand upon the synthetic utility of this important molecule.

References

-

Horton, D., & Machinami, T. (1981). Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars. Journal of the Chemical Society, Chemical Communications, (3), 101-102. [Link]

-

Trost, B. M., & Romero, D. L. (1986). On the use of the O-methylmandeloyl ester for the determination of enantiomeric excess. The Journal of Organic Chemistry, 51(13), 2332-2342. [Link]

-

Cainelli, G., Panunzio, M., Bongini, A., Giacomini, D., Danieli, R., Martelli, G., & Spunta, G. (1985). Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives. Journal of the Chemical Society, Perkin Transactions 1, 203-206. [Link]

-

Marlowe, C. K. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. [Link]

-

Singh, U. S., Jones, R. A., Kothapalli, Y., Mulamoottil, V. A., Wei, P., & Chu, C. K. (2023). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistryOpen, 12(8), e202300083. [Link]

-

Wikipedia. (2023). Dieckmann condensation. [Link]

-

Organic Chemistry Portal. (2022). Dieckmann Condensation. [Link]

-

Bertz, S. H., Cook, J. M., Gawish, A., & Weiss, U. (1986). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses, 64, 27. [Link]

-

Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(29), 4063-4076. [Link]

-

PubChem. (n.d.). cis-1,3-Dimethylcyclopentane. [Link]

-

NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. [Link]

-

Stenutz. (n.d.). cis-1,3-dimethylcyclopentane. [Link]

-

Organic Syntheses. (1986). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 64, 27. [Link]

Sources

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

Application Notes & Protocols: Cis-Dimethyl Cyclopentane-1,3-dicarboxylate as a Versatile Scaffold for Pharmaceutical Synthesis

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, valued for its ability to present substituents in well-defined three-dimensional orientations while maintaining a favorable balance of rigidity and flexibility.[1] This guide focuses on cis-dimethyl cyclopentane-1,3-dicarboxylate, a highly functionalized and stereochemically defined building block. We provide an in-depth exploration of its synthetic utility, detailed protocols for its key transformations, and insights into its application in the development of advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of the Cis-1,3-Disubstituted Cyclopentane Core

In drug design, the spatial arrangement of functional groups is paramount for achieving high-affinity interactions with biological targets. The cyclopentane framework serves as an excellent bioisostere for various structures, including furanose rings in nucleoside analogs, and provides a stable platform for orienting pharmacophoric elements.[2] The cis-1,3-disubstitution pattern on the cyclopentane ring is particularly advantageous for several reasons:

-

Stereochemical Control: The two ester groups are locked on the same face of the ring, providing a predictable starting point for subsequent stereoselective modifications. This inherent control is crucial for synthesizing enantiomerically pure drug candidates.

-

Diverse Functionalization: The diester moiety serves as a versatile chemical handle, allowing for a wide range of transformations. It can be readily converted into diacids, diamides, diols, or used to construct bicyclic systems.[3]

-

Scaffold Rigidity: The five-membered ring restricts the conformational freedom of the attached substituents, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.

-

Physicochemical Properties: The cyclopentane core imparts lipophilicity, which can be fine-tuned through further functionalization to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

This guide will demonstrate how to harness these features, transforming the simple diester into complex molecular architectures suitable for pharmaceutical development.

Synthesis of the Core Building Block

The synthesis of cis-dimethyl cyclopentane-1,3-dicarboxylate can be achieved through several routes. A common and reliable method involves the catalytic hydrogenation of a corresponding unsaturated precursor, which ensures the desired cis stereochemistry via syn-addition of hydrogen across the double bond.

Caption: Synthetic utility of the core building block.

Protocol 1: Basic Hydrolysis to cis-Cyclopentane-1,3-dicarboxylic Acid

The conversion of the diester to the corresponding dicarboxylic acid is a fundamental step, opening pathways for amide bond formation (e.g., peptide coupling) or cyclization reactions.

Principle: Saponification is a classic ester hydrolysis mechanism where a hydroxide base attacks the electrophilic carbonyl carbon. The reaction is driven to completion by the formation of the highly stable carboxylate salt, which is subsequently protonated in an acidic work-up to yield the dicarboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in methanol (5-10 mL per gram of ester).

-

Add an aqueous solution of sodium hydroxide (2.5 eq, dissolved in a minimal amount of water).

-

Scientist's Note: Using a slight excess of base ensures complete hydrolysis of both ester groups. Methanol is chosen as a co-solvent to ensure miscibility of the aqueous base and the organic ester.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 65-70°C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Scientist's Note: This washing step is critical for achieving high purity of the final product.

-

Acidify the aqueous layer slowly with cold concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the dicarboxylic acid should form.

-

Rationale: Protonation of the disodium carboxylate salt renders it insoluble in the aqueous medium, causing it to precipitate. Performing this step at low temperature maximizes precipitation and minimizes potential side reactions.

-

-

Purification and Analysis:

-

Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of ice-cold water.

-

Dry the product under vacuum to yield cis-cyclopentane-1,3-dicarboxylic acid as a white solid. [4] * Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis (Expected melting point: 92-93°C). [4]

-

Protocol 2: Direct Amidation to Novel Diamide Derivatives

Diamides are common structural motifs in pharmaceuticals. This protocol describes a direct approach to forming these functionalities, which can be adapted for a wide range of primary or secondary amines to build a chemical library for screening.

Principle: This transformation relies on the direct reaction of the ester with an amine, often facilitated by a Lewis acid catalyst or by conversion of the amine to a more nucleophilic species. For less reactive amines, a two-step process via the diacid (Protocol 1) followed by standard peptide coupling is recommended.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in a suitable solvent (e.g., THF, Methanol), add the desired amine (2.2 - 3.0 eq).

-

Scientist's Note: The choice of solvent is crucial. Protic solvents like methanol can facilitate the reaction, while aprotic solvents like THF may be necessary for sensitive amines. An excess of the amine is used to drive the reaction towards the diamide product.

-

-

Reaction Execution:

-

The reaction can be performed at room temperature or heated depending on the nucleophilicity of the amine. For many primary amines, heating to 50-80°C is sufficient.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.

-

Rationale: The aqueous washes are essential for removing unreacted starting materials and byproducts, simplifying the final purification step.

-

-

Purification and Analysis:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure diamide derivative.

-

Characterize the final compound by NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

-

Protocol 3: Reduction to cis-1,3-Bis(hydroxymethyl)cyclopentane

Reduction of the diester to the corresponding diol provides a scaffold with two primary alcohol functionalities. These can be further elaborated into ethers, esters, or oxidized to aldehydes, making the diol a key intermediate for accessing a different chemical space.

Principle: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that readily reduces esters to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the methoxy group and a second hydride attack on the resulting aldehyde intermediate.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Safety Critical: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and all solvents are anhydrous.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

-

Rationale: The slow, dropwise addition at 0°C is crucial to control the highly exothermic reaction and prevent dangerous temperature spikes.

-

-

Reaction Execution:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Quenching (Fieser Method):

-

Cool the reaction mixture back to 0°C.

-

Quench the reaction by the slow, sequential, and careful dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Scientist's Note: This specific quenching procedure (the Fieser workup) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the isolation of the product.

-

Stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms.

-

-

Purification and Analysis:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude diol can be purified by flash chromatography if necessary.

-

Characterize the product by NMR and IR (noting the appearance of a broad O-H stretch and the disappearance of the C=O stretch).

-

Application Case Study: Precursors for Antiviral and Anti-inflammatory Agents

The cis-1,3-disubstituted cyclopentane scaffold is a key structural feature in several biologically active molecules. For instance, carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane ring, often exhibit potent antiviral activity with improved metabolic stability. The diol synthesized in Protocol 3 is an ideal precursor for such compounds.

Furthermore, the dicarboxylic acid from Protocol 1 has been used in the preparation of bis(amino acid) derivatives investigated as inhibitors of human immunodeficiency virus (HIV) replication. [5]The rigid cyclopentane backbone serves to correctly orient the amino acid side chains for optimal binding within the enzyme's active site. The ability to readily synthesize this diacid makes it a valuable starting material for such research. [3]

Conclusion

Cis-dimethyl cyclopentane-1,3-dicarboxylate is more than a simple cyclic diester; it is a powerful and versatile building block for modern pharmaceutical research. Its fixed stereochemistry and dual functional handles provide a robust platform for the synthesis of complex and diverse molecular structures. The detailed protocols provided herein are designed to be self-validating and offer clear, rationalized steps for key transformations. By understanding and applying these methodologies, researchers can efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the development of novel therapeutic agents.

References

-

MySkinRecipes. (n.d.). Dimethyl cyclopentane-1,3-dicarboxylate. Retrieved from MySkinRecipes website. [Link]

-

American Elements. (n.d.). cis-Cyclopentane-1,3-dicarboxylic acid | CAS 876-05-1. Retrieved from American Elements website. [Link]

Sources

Application Notes and Protocols: Leveraging cis-dimethyl cyclopentane-1,3-dicarboxylate in the Synthesis of Novel Herbicidal Agents

Introduction: The Strategic Importance of the Cyclopentane-1,3-dione Scaffold in Herbicide Development

In the continuous quest for novel and effective herbicidal agents, the chemical scaffold of a molecule is a critical determinant of its biological activity and selectivity. Among the various carbocyclic systems explored in agrochemical research, the cyclopentane-1,3-dione moiety has emerged as a privileged structure. Herbicides incorporating this dione system, particularly those with substitution at the 2-position, have demonstrated potent activity against a range of weed species. These compounds often act by inhibiting vital plant enzymes, leading to rapid and effective weed control.

This application note provides a comprehensive guide for researchers and scientists in the field of drug and herbicide development on the strategic use of cis-dimethyl cyclopentane-1,3-dicarboxylate as a readily accessible and versatile starting material for the synthesis of herbicidally active cyclopentane-1,3-dione derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers with the knowledge to innovate in this promising area of agrochemical synthesis.

Core Synthesis Strategy: From Diester to Bioactive Dione

The primary pathway to harnessing cis-dimethyl cyclopentane-1,3-dicarboxylate for herbicide synthesis involves a two-stage process:

-

Dieckmann Condensation: An intramolecular cyclization of the diester to form the core cyclopentane-1,3-dione ring system.

-

Derivatization: Introduction of a suitable toxophore, typically an aryl group, at the 2-position of the dione ring to impart herbicidal activity.

This approach offers a convergent and efficient route to a diverse library of potential herbicidal compounds.

Part 1: Synthesis of the Cyclopentane-1,3-dione Intermediate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone.[1][2] In the case of cis-dimethyl cyclopentane-1,3-dicarboxylate, this reaction provides a direct route to the cyclopentane-1,3-dione scaffold.

Causality of Experimental Choices:

The choice of a strong base is crucial for the deprotonation of the α-carbon of one of the ester groups, initiating the cyclization. Sodium ethoxide is a commonly used base for this transformation.[2] The reaction is typically performed in an anhydrous solvent to prevent quenching of the base and hydrolysis of the ester. The subsequent acidic workup is necessary to neutralize the reaction mixture and facilitate the hydrolysis and decarboxylation of the intermediate β-keto ester to yield the desired 1,3-dione.

Experimental Protocol 1: Synthesis of Cyclopentane-1,3-dione

Materials:

-

cis-dimethyl cyclopentane-1,3-dicarboxylate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add sodium ethoxide (1.2 equivalents) to the ethanol with stirring until fully dissolved.

-

Add cis-dimethyl cyclopentane-1,3-dicarboxylate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a beaker containing crushed ice and concentrated hydrochloric acid (to pH 1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis and decarboxylation.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure cyclopentane-1,3-dione.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 60-70% |

| Purity (by NMR) | >95% |

Part 2: Synthesis of Herbicidally Active 2-Aryl-Cyclopentane-1,3-diones

The introduction of an aryl group at the 2-position of the cyclopentane-1,3-dione ring is a key step in generating herbicidal activity. This can be achieved through various C-C bond-forming reactions, such as palladium-catalyzed cross-coupling reactions.

Causality of Experimental Choices:

Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds between aryl halides and enolates. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. A common approach involves the in-situ formation of the enolate of cyclopentane-1,3-dione, which then participates in the cross-coupling reaction with an appropriately substituted aryl halide. The aryl halide will contain the desired toxophoric substituents.

Experimental Protocol 2: Synthesis of a Model 2-Aryl-Cyclopentane-1,3-dione

Materials:

-

Cyclopentane-1,3-dione

-

Substituted aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry 100 mL round-bottom flask, add cyclopentane-1,3-dione (1.0 equivalent), the substituted aryl bromide (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add anhydrous toluene (50 mL) to the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the celite pad with toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-cyclopentane-1,3-dione.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 50-80% |

| Purity (by HPLC) | >98% |

Conclusion and Future Perspectives

Cis-dimethyl cyclopentane-1,3-dicarboxylate serves as a valuable and cost-effective starting material for the synthesis of herbicidally active cyclopentane-1,3-dione derivatives. The two-step synthetic sequence involving a Dieckmann condensation followed by C-C bond formation at the 2-position provides a robust and versatile platform for the generation of diverse molecular libraries for herbicide screening. The protocols detailed herein are designed to be reproducible and scalable, offering a solid foundation for further research and development in this promising class of agrochemicals. Future work could focus on exploring a wider range of aryl and heteroaryl substituents at the 2-position to optimize herbicidal activity, selectivity, and environmental profile.

References

-

Dieckmann, W. (1900). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2688. [Link]

-

Lakshman, M. K., et al. (2023). Synthetic routes to 2‐arylcyclohexane‐1,3‐diones and 2‐arylcyclopentane‐1,3‐diones, and their subsequent conversion to 3‐azido enones. ResearchGate. [Link][3]

-

Muehlebach, M., et al. (2018). Herbicidal aryldiones incorporating a 5-methoxy-[1][4][5]triazepane ring. Bioorganic & Medicinal Chemistry Letters, 28(4), 695-699. [Link][6]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Herbicidal aryldiones incorporating a 5-methoxy-[1,2,5]triazepane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Biodegradable Polyesters using cis-Dimethyl Cyclopentane-1,3-dicarboxylate

Executive Summary

This technical guide details the application of cis-dimethyl cyclopentane-1,3-dicarboxylate (DMCP) as a pivotal monomer in the synthesis of semi-crystalline, aliphatic polyesters. Unlike linear aliphatic monomers (e.g., adipic acid), the incorporation of the cis-1,3-cyclopentane ring introduces conformational rigidity while maintaining biodegradability, offering a unique balance between thermal stability (

Material Science & Chemistry

Monomer Characteristics

-

CAS: 39590-04-0 (Generic for isomers), 2532-58-3 (Parent hydrocarbon ref)

-

Stereochemistry: The cis-1,3 configuration is thermodynamically favored over the trans isomer in cyclopentane rings due to the reduction of torsional strain in the envelope conformation. This stability is critical during high-temperature melt polycondensation, minimizing uncontrolled isomerization that could disrupt polymer crystallinity.

Structure-Property Relationships

Incorporating the cyclopentane ring into the polymer backbone affects the material's physical properties:

-

Rigidity: The cyclic structure inhibits free rotation compared to linear methylene chains, elevating the glass transition temperature (

) relative to poly(butylene adipate). -

Crystallinity: The cis symmetry allows for efficient chain packing, though less dense than aromatic analogs (e.g., PBT), resulting in a semi-crystalline polymer suitable for melt processing.

-

Biodegradability: The aliphatic ester linkages remain susceptible to hydrolytic and enzymatic cleavage, making these polymers ideal for transient biomedical implants.

Experimental Protocol: Synthesis of Poly(butylene cyclopentane-1,3-dicarboxylate) (PBCP)

Reagents & Equipment

-

Monomer A: cis-Dimethyl cyclopentane-1,3-dicarboxylate (Purity >98%)

-

Monomer B: 1,4-Butanediol (BDO) (Excess 1.2:1 to 2.0:1 molar ratio to drive kinetics)

-

Catalyst: Titanium(IV) butoxide (

), 200-400 ppm relative to diester. -

Equipment: Stainless steel or glass autoclave with high-torque mechanical stirrer, nitrogen inlet, and high-vacuum line (< 1 mbar).

Polymerization Workflow (Melt Polycondensation)

The synthesis proceeds via a two-stage reaction: Transesterification (EI) followed by Polycondensation (EII) .

Stage I: Transesterification (Oligomerization)

-

Charging: Load DMCP and 1,4-Butanediol into the reactor.

-

Inerting: Purge with

three times to remove oxygen. -

Heating: Ramp temperature to 160–180°C under continuous

flow. -

Catalysis: Inject

catalyst once the melt is homogeneous. -

Reaction: Methanol is evolved as a byproduct. Maintain temperature until theoretical methanol recovery (>95%) is achieved (approx. 2–4 hours).

-

Checkpoint: Distillation head temperature should reflect methanol boiling point (65°C).

-

Stage II: Polycondensation (Chain Growth)

-

Temperature Ramp: Increase reactor temperature to 220–230°C .

-

Vacuum Application: Gradually apply vacuum over 30–60 minutes to prevent bumping. Target pressure: < 100 Pa (< 1 mbar) .

-

Equilibrium Shift: High vacuum removes excess 1,4-butanediol, driving the equilibrium toward high molecular weight.

-

Termination: Stop reaction when torque (viscosity) reaches the target plateau (approx. 3–5 hours).

-

Recovery: Release vacuum with

, extrude the polymer melt into a water bath, and pelletize.

Reaction Mechanism Diagram

Figure 1: Two-stage melt polycondensation mechanism for PBCP synthesis.

Characterization & Quality Control

| Parameter | Method | Typical Value / Observation |

| Molecular Weight ( | GPC (CHCl | 20,000 – 60,000 g/mol |

| Polydispersity (PDI) | GPC | 1.8 – 2.2 |

| Glass Transition ( | DSC (10°C/min) | -45°C to -35°C (Higher than PBT due to ring) |

| *Melting Point ( | DSC | 80°C – 110°C (Dependent on cis purity) |

| Structure Verification |

*Note:

Application: Biodegradable Drug Delivery Microspheres

The semi-crystalline nature of PBCP makes it an excellent candidate for sustained-release drug delivery systems, offering an alternative to PLGA with distinct degradation profiles.

Microsphere Fabrication Protocol (Solvent Evaporation)

Objective: Encapsulate a hydrophobic API (Active Pharmaceutical Ingredient) into PBCP microspheres.

-

Organic Phase (O): Dissolve PBCP (500 mg) and API (50 mg) in Dichloromethane (DCM) (5 mL).

-

Aqueous Phase (W): Prepare 100 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution.

-

Emulsification: Inject Organic Phase into Aqueous Phase under high-shear homogenization (10,000 rpm) for 3 minutes to form an O/W emulsion.

-

Solvent Removal: Stir the emulsion at 500 rpm at room temperature for 4 hours to evaporate DCM, solidifying the microspheres.

-

Collection: Centrifuge (4000 rpm, 10 min), wash 3x with distilled water, and lyophilize.

Drug Delivery Workflow Diagram

Figure 2: Workflow for fabricating PBCP-based drug delivery microspheres.

References

-

Synthesis and Properties of Alicyclic Polyesters

-

Monomer Data (cis-1,3-Dimethylcyclopentane derivatives)

-

Biodegradable Polyesters in Drug Delivery

-

Polymerization Protocols (General Aliphatic Polyesters)

- Source: MDPI Polymers.

-

URL:[Link]

Sources

- 1. Polymer Synthesis Reagents (63) [myskinrecipes.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]

Troubleshooting & Optimization

purification of cis-dimethyl cyclopentane-1,3-dicarboxylate from reaction mixtures

Technical Support Portal: Purification of cis-Dimethyl Cyclopentane-1,3-Dicarboxylate

Ticket ID: PUR-CP-13-CIS Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of cis-isomer from cis/trans reaction mixtures (Hydrogenation of Dimethyl Isophthalate)

Executive Summary

The purification of dimethyl cis-cyclopentane-1,3-dicarboxylate is a classic challenge in process chemistry. The primary difficulty arises from the synthesis method—typically the catalytic hydrogenation of dimethyl isophthalate—which yields a mixture of cis (meso) and trans (racemic) isomers.

Because the boiling points of the cis and trans diesters are nearly identical (often

Module 1: Diagnostic Triage

Before attempting purification, confirm your isomer ratio.

The Isomer Landscape: In 1,3-disubstituted cyclopentanes, the cis-isomer is generally the thermodynamic product. It adopts an "envelope" conformation where both substituents occupy pseudo-equatorial positions, minimizing 1,3-diaxial strain. The trans-isomer forces one substituent into a pseudo-axial position, creating higher energy.

| Feature | cis-Isomer | trans-Isomer |

| Stereochemistry | Meso (Achiral) | Racemic Pair ( |

| Stability | Thermodynamic Product (More Stable) | Kinetic/Less Stable |

| NMR Signal ( | Methine protons often shielded relative to trans | Methine protons often deshielded |

| GC Retention | Typically elutes second on non-polar columns | Typically elutes first |

Module 2: The Purification Workflow

Do not brute-force the distillation. Use the chemical properties of the diester to your advantage.

Figure 1: Decision matrix for the purification of 1,3-cyclopentane diesters. Note the critical "Epimerization" loop to maximize yield.

Module 3: Protocols

Protocol A: Thermodynamic Enrichment (Epimerization)

Use this if your crude mixture contains >10% trans-isomer. This converts the unwanted trans-isomer into the desired cis-isomer.

Mechanism:

The

Reagents:

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (0.1 – 0.2 equiv).

-

Solvent: Anhydrous Methanol (or Toluene/Methanol mix).

Step-by-Step:

-

Setup: Charge the crude diester mixture into a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvent: Dissolve in anhydrous Methanol (approx. 5-10 volumes).

-

Catalyst: Add NaOMe solution (0.15 equivalents relative to diester).

-

Reflux: Heat to reflux (

) for 4–12 hours.-

Checkpoint: Monitor by GC every 2 hours until the cis:trans ratio stabilizes (typically reaches equilibrium at ~95:5 or 90:10).

-

-

Quench: Cool to room temperature. Add Glacial Acetic Acid (slight excess relative to NaOMe) to quench the base.

-

Concentration: Remove methanol via rotary evaporation.

-

Workup: Dissolve residue in MTBE or Ethyl Acetate, wash with water and brine. Dry over MgSO

and concentrate.

Protocol B: High-Efficiency Fractionation

Required after epimerization to remove the remaining trace trans-isomer and side products.

Equipment:

-

Vigreux column (minimum 20cm) or, ideally, a Spinning Band Distillation system for difficult separations.

-

High-vacuum pump (< 2 mbar).

Parameters:

-

Vacuum: Establish a vacuum of 0.5 – 1.0 mbar.

-

Temperature: The boiling point will be roughly

at 1 mbar (highly dependent on exact vacuum). -

Reflux Ratio: Set a high reflux ratio (10:1 or 20:1). You must take off the distillate very slowly to allow the lower-boiling trans-isomer (and other lights) to separate.

-

Cuts:

-

F1 (Forerun): Contains solvent traces and trans-enriched material.[1]

-

F2 (Main Cut): Pure cis-dimethyl cyclopentane-1,3-dicarboxylate.

-

F3 (Heel): Heavy impurities.

-

Protocol C: The "Nuclear" Option (Hydrolysis-Crystallization)

If distillation fails to achieve >98% purity, utilize the physical state differences of the free acids.

-

Hydrolysis: Treat the diester with NaOH/Water/MeOH to form the disodium salt, then acidify with HCl to precipitate the 1,3-dicarboxylates.

-

Crystallization: The cis-1,3-cyclopentanedicarboxylic acid is a solid (MP

). Recrystallize from water or ethyl acetate/hexane. The trans-isomer is much more soluble or forms an oil. -

Re-esterification: Convert the pure cis-diacid back to the dimethyl ester using Methanol/H

SO

Troubleshooting & FAQs

Q1: My GC traces show two peaks very close together. Which is which? A: In most non-polar columns (DB-5, HP-5), the trans-isomer (lower boiling point, less polar interaction) elutes slightly before the cis-isomer. However, on polar columns (WAX), this order can flip. Always validate with NMR: The cis-isomer (meso) is symmetric; the trans-isomer is chiral (racemic).

Q2: I tried epimerization, but the ratio didn't change. A: Check your solvent and base.

-

Water Contamination: If your methanol is "wet," you may be saponifying the ester (hydrolysis) rather than epimerizing it. Use anhydrous solvents.

-

Base Strength: Ensure you are using an alkoxide (NaOMe) matching the ester group (Methyl) to avoid transesterification. Weak bases (carbonates) may not be strong enough to deprotonate the

-carbon at a useful rate.

Q3: Can I use column chromatography? A: Yes, for small scales (<5g).

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 5:1).

-

Note: The separation factor (

) is low. You will need a long column and a slow flow rate. For >10g, epimerization + distillation is far more economical.

Q4: Why not just hydrogenate carefully to get only cis? A: Heterogeneous hydrogenation (Rh/C, Ru/C) adds hydrogen syn across the double bond. However, the starting material (dimethyl isophthalate) is planar. The catalyst face approach determines the outcome. While syn-addition is dominant, isomerization of the intermediate alkenes often leads to some trans formation. Furthermore, high-temperature hydrogenation can cause thermal equilibration.

References

- Thermodynamic Stability of Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Confirming "envelope" stability of 1,3-cis systems).

-

Epimerization of 1,3-Diesters: Allinger, N. L.; Angell, L. A. "Conformational Analysis. CXXX. The 1,3-Dimethylcyclopentane System." J. Am. Chem. Soc.1961 , 83, 3047.[2] Link

-

Synthesis & Separation Context: Organic Syntheses, Coll. Vol. 5, p. 300 (1973); Vol. 47, p. 20 (1967). (General procedures for cyclopentane dicarboxylates). Link

-

Boiling Point Data: NIST Chemistry WebBook, SRD 69. "Cyclopentane, 1,3-dimethyl-, cis-".[3][4][5][6][7][8] Link

Sources

- 1. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 4. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]

- 5. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 6. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. CAS 2532-58-3: cis-1,3-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]

Technical Support Center: Synthesis of cis-Dimethyl Cyclopentane-1,3-dicarboxylate

Topic: Troubleshooting Common Byproducts & Impurities Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Current Status: Active Support Version: 2.4 (2025)

Introduction: The "Norbornene Standard"

Welcome to the technical support hub for the synthesis of cis-dimethyl cyclopentane-1,3-dicarboxylate . While various routes exist (e.g., hydrogenation of unsaturated precursors), the industry "Gold Standard" for stereochemical control is the Oxidative Cleavage of Norbornene followed by esterification.

This route capitalizes on the intrinsic cis-geometry of the norbornene bridgehead carbons (C1 and C4), which become C1 and C3 of the cyclopentane ring. However, even this robust method is prone to specific byproduct profiles that can derail downstream applications.

This guide addresses the three most critical failure modes:

-

Stereochemical Drift: Contamination with the trans-isomer.

-

The Anhydride Trap: Unintended cyclization during workup.

-

Incomplete Derivatization: Persistence of mono-methyl esters.

Module 1: Stereochemical Integrity (The cis vs. trans Issue)

The Problem

Users often report the appearance of a secondary peak in GC/HPLC or a "splitting" of NMR signals after the esterification step. This is almost invariably the trans-isomer .

Root Cause Analysis

While the oxidative cleavage of norbornene yields the cis-diacid exclusively, the subsequent esterification step puts the stereocenter at risk. The

-

Mechanism: Under basic conditions (or even neutral conditions at high temperatures), enolization occurs. Reprotonation can occur from either face.

-

Thermodynamics: Unlike 1,2-disubstituted systems where trans is significantly more stable, the cis-1,3-cyclopentane system (pseudo-diequatorial) is thermodynamically competitive with the trans-isomer (pseudo-axial/equatorial). However, once the trans-impurity forms, it is difficult to separate by distillation due to similar boiling points.

Troubleshooting Protocol

| Symptom | Diagnostic Check | Corrective Action |

| GC: Split peak (approx. 1-2 min separation). | NMR ( | Switch to Acid Catalysis: Avoid base-catalyzed alkylation (e.g., MeI + K2CO3). Use Thionyl Chloride/MeOH or H2SO4/MeOH. |

| NMR: Complex multiplet splitting. | Coupling Constants: Cis isomers typically show larger vicinal coupling ( | Lower Temperature: Maintain esterification temperature |

FAQ: Can I fix a batch with high trans content?

Yes. You can exploit the geometric constraints of the molecule.

-

Hydrolyze the ester mixture back to the diacids.

-

Reflux in acetic anhydride or heat neat to

. -

The Filter: Only the cis-diacid can form the cyclic cyclopentane-1,3-dicarboxylic anhydride (due to proximity). The trans-diacid cannot bridge and will remain as a diacid or form intermolecular polymers.

-

Distill or sublime the cyclic anhydride, then re-open with methanol to get pure cis-diester.

Module 2: The Anhydride Byproduct

The Problem

"I obtained a solid instead of an oil," or "My IR spectrum shows a strong doublet at 1760 and 1810 cm

Root Cause Analysis

You have inadvertently formed 3-oxabicyclo[3.2.1]octane-2,4-dione (the cyclic anhydride).

-

Trigger: This occurs if the cis-diacid is heated excessively during the drying step before esterification, or if the esterification reaction runs dry.

-

Chemistry: The cis-1,3 arrangement is pre-organized for cyclization. Dehydration is entropically favored.

Visualization: The Pathway & The Trap

Figure 1: Reaction landscape showing the reversible anhydride trap and the irreversible drift to the trans-isomer.

Troubleshooting Protocol

-

If you want the Ester: Do not discard the anhydride! simply dissolve the solid in dry Methanol, add a catalytic amount of H

SO -

Prevention: Avoid heating the free acid above

under vacuum.

Module 3: Incomplete Conversion (Mono-Esters)

The Problem

Mass spectrometry shows a peak at M-14 (relative to target) or broad OH stretches in the IR spectrum.

Root Cause Analysis

Steric hindrance in the 1,3-system can slow down the esterification of the second carboxylic acid group, especially if water is present in the reaction matrix (equilibrium limitation).

Self-Validating Protocol: The Thionyl Chloride Method

To ensure 100% conversion without generating water (Fischer esterification byproduct), use the acid chloride generation method in situ.

Step-by-Step:

-

Chill: Place dry Methanol (10-20 equivalents) in a flask at

. -

Activate: Add Thionyl Chloride (

, 2.5 equivalents) dropwise. Caution: Exothermic gas evolution. -

Add: Add the cis-diacid (or crude norbornene oxidation mix) to this solution.

-

Reflux: Heat to reflux for 3-4 hours.

-

Workup: Evaporate methanol. The residue is usually the pure diester.

-

Why this works: The reaction consumes water (if

is in excess) and drives the equilibrium to the right.

-

Summary of Key Specifications

| Parameter | Target (cis-Diester) | Impurity (trans-Diester) | Impurity (Anhydride) |

| Symmetry | Meso (Plane of symmetry) | ||

| Singlet (6H) | Singlet (6H) | N/A | |

| Distinct "envelope" patterns | Complex multiplets | Rigid bicyclic pattern | |

| Physical State | Oil (usually) | Oil | Solid (m.p. ~160°C for acid precursor) |

| Reactivity | Stable to mild heat | Stable | Reacts w/ MeOH to open |

References

-

Oxidative Cleavage of Norbornene

-

Title: Oxidative cleavage of carboxylic esters by cytochrome P-450 (Contextual mechanism on ester stability and cleavage).[1]

-

Source: Journal of Biological Chemistry.[1]

-

URL:[Link]

- Note: While biological, this references the fundamental stability of these esters. For synthetic cleavage, standard text procedures (Ozonolysis of Norbornene) are foundational organic chemistry (See Vogel's Textbook of Practical Organic Chemistry).

-

-

Stereochemical Analysis & Epimerization

- Title: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids (Analogous 1,3-system stability d

- Source: ResearchG

-

URL:[Link]

-

Cyclopentane-1,3-dicarboxylic Acid Properties

-

Epimerization Mechanisms

Disclaimer: This guide is intended for qualified research personnel. Always review Material Safety Data Sheets (MSDS) for Norbornene, Thionyl Chloride, and Methanol before proceeding.

Sources

- 1. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 3. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopentane Diester Synthesis

Welcome to the Technical Support Center for Cyclopentane Diester Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their synthesis protocols. Here, we will delve into the common pitfalls and provide actionable, scientifically-grounded solutions to optimize your reactions.

Introduction: The Chemistry of Cyclopentane Diester Synthesis

The synthesis of cyclopentane diesters is a cornerstone in the production of a wide array of valuable molecules, including pharmaceuticals, fragrances, and specialty polymers. These reactions, while conceptually straightforward, are often plagued by issues that can lead to frustratingly low conversion rates. The most common synthetic routes involve either the direct esterification of a cyclopentane dicarboxylic acid with an alcohol or a transesterification reaction.[1][2] A popular method for creating the cyclopentane backbone itself is the Diels-Alder reaction, which offers excellent control over stereochemistry.[3][4][5]

This guide will systematically address the key factors influencing the success of your synthesis, from the quality of your starting materials to the nuances of reaction conditions and work-up procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The Reaction Stalls or Proceeds Very Slowly

Question: My cyclopentane diester synthesis is not reaching completion, even after extended reaction times. What are the likely causes?

Answer: A stalled or sluggish reaction is one of the most common issues and can often be traced back to a few key factors:

-

Insufficient Catalyst Activity: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] If the catalyst is old, has been improperly stored, or is used in insufficient quantity, the reaction rate will be significantly hampered. The concentration of the catalyst plays a direct role in the reaction rate; increasing the catalyst concentration can lead to higher acid conversion.[7]

-

Presence of Water: Esterification is a reversible condensation reaction that produces water as a byproduct.[8][9] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus inhibiting the forward reaction and lowering the yield of the ester.[9][10] The catalytic activity of strong acid catalysts like sulfuric acid can be significantly inhibited by the presence of water.[11]

-

Suboptimal Temperature: Like most chemical reactions, esterification has an activation energy that must be overcome. If the reaction temperature is too low, the rate of reaction will be slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. For many diester syntheses, higher temperatures in the range of 110–155 °C are often required.[12]

-

Verify Catalyst Quality and Loading:

-

Use a fresh, unopened bottle of the acid catalyst whenever possible.

-

Ensure the catalyst is fully dissolved in the reaction mixture.

-

Experiment with incrementally increasing the catalyst loading. A typical starting point is 1-5 mol% relative to the dicarboxylic acid.

-

-

Implement Water Removal Techniques:

-

Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to continuously remove water as it is formed.[12]

-

Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.[13] This is particularly useful for smaller-scale reactions where a Dean-Stark trap may not be practical.

-

-

Optimize Reaction Temperature:

-

Consult the literature for the recommended temperature range for your specific substrates.

-

If the reaction is still slow, consider a stepwise increase in temperature, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Issue 2: Significant Formation of Side Products

Question: My final product mixture is complex, and I'm isolating a low yield of the desired diester. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products can significantly reduce the yield of your target cyclopentane diester. Common side reactions include:

-

Monoester Formation: Incomplete reaction can lead to a significant amount of the monoester, where only one of the carboxylic acid groups has been esterified.

-

Transesterification: If your reaction involves an existing ester and you are attempting to swap the alcohol group, an equilibrium mixture of the starting ester, the desired product, and potentially mixed esters can form.[6][14] This process can be catalyzed by both acids and bases.[6]

-

Elimination and Decomposition: At elevated temperatures, particularly in the presence of a strong acid, side reactions such as dehydration of the alcohol or decarboxylation of the carboxylic acid can occur.[15]

-

Drive the Reaction to Completion: To minimize the presence of the monoester, ensure the reaction goes to completion by applying the strategies outlined in the previous section (e.g., efficient water removal, optimal catalyst loading, and sufficient reaction time).

-

Control Stoichiometry: Use a slight excess of the alcohol to push the equilibrium towards the formation of the diester. However, be aware that a large excess can complicate purification.

-

Optimize Reaction Conditions for Transesterification:

-

If performing a transesterification, use a large excess of the new alcohol to shift the equilibrium towards the desired product.

-

If the new alcohol has a lower boiling point, it may be possible to remove the displaced alcohol by distillation to drive the reaction forward.[6]

-

-

Careful Temperature Control: Avoid excessive temperatures that could lead to decomposition. Monitor the reaction for any color changes that might indicate degradation.

Issue 3: Difficulties in Product Purification

Question: I believe my reaction has a good conversion rate, but I'm losing a significant amount of product during the work-up and purification steps. How can I improve my isolation yield?

Answer: Product loss during purification is a common challenge, especially when dealing with products that have similar properties to the starting materials or byproducts.

-

Emulsion Formation During Extraction: The presence of acidic or basic residues can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

-

Hydrolysis During Work-up: Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions, particularly at elevated temperatures.[16]

-

Co-elution During Chromatography: If the polarity of the desired diester is very similar to that of the starting materials or byproducts, separation by column chromatography can be challenging.

-

Azeotrope Formation: In some cases, the product may form an azeotrope with the solvent or impurities, making separation by distillation difficult.[17]

-

Optimize the Quenching and Extraction Process:

-

After the reaction is complete, cool the mixture to room temperature before quenching.

-

Neutralize the acid catalyst by washing with a saturated solution of a weak base like sodium bicarbonate. Perform this step carefully to avoid excessive gas evolution.

-

If emulsions form, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.

-

-

Minimize Hydrolysis:

-

Avoid prolonged contact with acidic or basic aqueous solutions.

-

Perform extractions and solvent removal at or near room temperature.[16]

-

Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solution.

-

-

Refine Chromatographic Separation:

-

Use a high-performance liquid chromatography (HPLC) or a more efficient stationary phase for your column chromatography.

-

Experiment with different solvent systems to achieve better separation. A step-gradient elution can sometimes be more effective than an isocratic elution.

-

-

Consider Alternative Purification Methods:

-

Distillation: If your product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a highly effective purification method.[18]

-

Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain high-purity material.

-

Data Presentation & Experimental Workflows

Table 1: Key Reaction Parameters for Cyclopentane Diester Synthesis

| Parameter | Recommended Range | Rationale |

| Reactant Molar Ratio (Acid:Alcohol) | 1:2.2 to 1:5 | A slight to moderate excess of the alcohol drives the equilibrium towards the diester product. |

| Catalyst Loading (mol% vs. Acid) | 1 - 5 mol% | Balances reaction rate with minimizing potential side reactions. Higher loadings may be needed for less reactive substrates. |

| Temperature | 80 - 155 °C | Reaction specific; higher temperatures are often needed for diester formation compared to monoesters.[12] |

| Reaction Time | 4 - 24 hours | Monitor by TLC, GC, or NMR to determine the point of maximum conversion. |

Experimental Protocol: General Procedure for Acid-Catalyzed Diesterification with Azeotropic Water Removal

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagents: To the flask, add the cyclopentane dicarboxylic acid, the alcohol (2.2-3.0 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and the reaction has gone to completion as monitored by an appropriate analytical technique.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Visualization of Key Processes

Diagram 1: Reaction Mechanism for Acid-Catalyzed Esterification

Caption: Acid-catalyzed esterification mechanism.

Diagram 2: Troubleshooting Workflow for Low Conversion Rates

Caption: Troubleshooting low conversion rates.

By systematically addressing these common issues, you can significantly improve the conversion rates and overall success of your cyclopentane diester syntheses.

References

- Goodwin, J. G., et al. (2005). Effect of water on sulfuric acid catalyzed esterification.

- Pearson Education. (n.d.).

- Science Ready. (n.d.).

- ResearchGate. (n.d.).

- Quora. (2016).

- Wikipedia. (n.d.).

- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.

- NIH. (2013).

- Baran Lab. (2005). Cyclopentane Synthesis.

- Science Info. (2023).

- Unknown Source. (n.d.). 14. The Diels-Alder Cycloaddition Reaction.

- International Journal of Chemical Engineering and Applications. (n.d.).

- Digikogu. (n.d.).

- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.

- Scribd. (n.d.). Cyclopentane Synthesis.

- Google Patents. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester. Polymer Chemistry.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Alfa Chemistry. (n.d.). Diels-Alder Cycloaddition Reaction.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone.

- ResearchGate. (2015).

- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of cyclopropyl ketones.

- ResearchGate. (n.d.). Facile synthesis of poly(ester-ether)

- The University of Queensland. (n.d.). Polyester transesterification through reactive blending and its applications: a comprehensive review. UQ eSpace.

- ResearchGate. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). Method of producing purified cyclopentane.

- Scribd. (n.d.). Retrosynthesis of Cyclopentanone Reactions.

- SciSpace. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.

- Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.

- University of Calgary. (n.d.). Chem 353 Winter '10 MT : Synthesis.

- Google Patents. (n.d.). Esters of cyclopentane-1, 3-dicarboxylic acid.

- ResearchGate. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto.

- YouTube. (2022). Diels-Alder Synthesis.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Esters.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- MDPI. (n.d.).

- Transtutors. (2025).

- Scribd. (n.d.).

- Smolecule. (2023). (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

- Master Organic Chemistry. (2014).

- Maricopa Open Digital Press. (n.d.).

Sources

- 1. scienceinfo.com [scienceinfo.com]

- 2. US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid - Google Patents [patents.google.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Transesterification - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What happens to water during esterification? | Study Prep in Pearson+ [pearson.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. quora.com [quora.com]

- 11. daneshyari.com [daneshyari.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]